4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 667413-66-3
VCID: VC2022651
InChI: InChI=1S/C15H19N3OS/c1-5-9-18-14(16-17-15(18)20)12(4)19-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,20)
SMILES: CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C
Molecular Formula: C15H19N3OS
Molecular Weight: 289.4 g/mol

4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 667413-66-3

Cat. No.: VC2022651

Molecular Formula: C15H19N3OS

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol - 667413-66-3

Specification

CAS No. 667413-66-3
Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
IUPAC Name 3-[1-(2,3-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H19N3OS/c1-5-9-18-14(16-17-15(18)20)12(4)19-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,20)
Standard InChI Key KEZWXIDMLFPBLC-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C
Canonical SMILES CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C

Introduction

Chemical Identification and Properties

4-Allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a complex organic molecule characterized by its triazole core structure with specific functional group attachments. The compound is identified by several standardized chemical identifiers that facilitate its precise recognition in scientific research and commercial contexts.

Chemical Identifiers

The compound can be identified through multiple standardized chemical identification systems as presented in Table 1.

Table 1: Chemical Identifiers of 4-Allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Identifier TypeValue
CAS Number667413-66-3
Molecular FormulaC₁₅H₁₉N₃OS
Molecular Weight289.39 g/mol
IUPAC Name3-[1-(2,3-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
PubChem CID4598159
InChIInChI=1S/C15H19N3OS/c1-5-9-18-14(16-17-15(18)20)12(4)19-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,20)
InChIKeyKEZWXIDMLFPBLC-UHFFFAOYSA-N
SMILESCC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C

The molecule contains 15 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom, resulting in a moderately complex structure with multiple functional groups .

PropertyValue/Description
AppearanceNo Data Available
Molecular Weight289.39 g/mol
SolubilityLimited data; Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols; poorly soluble in water
Melting PointNo Data Available
StabilityExpected to be stable under standard laboratory conditions
Storage ConditionRecommended to be stored in a cool, dry place

The compound's chemical reactivity is primarily determined by its functional groups: the triazole ring, thiol group, allyl moiety, and phenoxy substituent .

Structural Features and Characterization

The molecular structure of 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol consists of several key structural components that contribute to its chemical properties and potential biological activities.

Key Structural Components

  • 1,2,4-Triazole Ring: Forms the heterocyclic core of the molecule

  • Thiol Group: Attached at the 3-position of the triazole ring

  • Allyl Group: Connected to the N-4 position of the triazole ring

  • 2,3-Dimethylphenoxy Moiety: Linked via an ethyl bridge to the 5-position of the triazole ring

These structural elements create a unique molecular architecture that influences the compound's reactivity patterns and intermolecular interactions .

Biological Activities and Applications

While specific biological activity data for 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is limited in the search results, insights can be drawn from the documented activities of structurally similar triazole derivatives. The 1,2,4-triazole scaffold is known for its diverse biological activities, which may potentially extend to this particular derivative.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol provides insights into the importance of its structural features for biological activity.

Key Structural Elements and Their Functions

Table 3: Structure-Activity Relationships in Triazole Derivatives

The presence of electron-donating groups like the methyl substituents on the phenoxy ring may enhance certain biological activities, as observed in similar triazole derivatives .

Comparative Analysis with Similar Compounds

Comparison with structurally related compounds reveals important insights:

  • Position isomers: Compounds with dimethyl substituents at different positions (2,4- or 3,4-) on the phenoxy ring demonstrate varying biological activities

  • Substituent effects: The presence of electron-donating versus electron-withdrawing groups significantly influences biological activity profiles

  • Ring modifications: Variations in the heterocyclic core structure can dramatically alter activity and specificity

CategoryDetails
GHS Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
First Aid MeasuresP302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
StorageP403+P233: Store in a well-ventilated place. Keep container tightly closed
P405: Store locked up
DisposalP501: Dispose of contents/container in accordance with local/regional/national/international regulations

These safety classifications indicate that the compound should be handled with appropriate precautions to avoid skin contact, eye exposure, and inhalation .

SupplierCatalog/Product InformationTypical PurityNotes
AK ScientificProduct Code: 7737AE95%For research use only
Vulcan ChemicalVCID: VC2022651Not specifiedFor research use only
ClinivexSKU: RCLS107636Not specifiedResearch chemical

These suppliers typically offer the compound for laboratory research applications with explicit restrictions against human or veterinary use .

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